5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-{[2-(Dimethylamino)ethyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a dimethylaminoethylamino moiety at position 5, and a piperidine-1-sulfonylphenyl group at position 2. This structure combines electron-withdrawing (carbonitrile) and electron-donating (dimethylaminoethyl) groups, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-23(2)13-10-21-19-17(14-20)22-18(27-19)15-6-8-16(9-7-15)28(25,26)24-11-4-3-5-12-24/h6-9,21H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELGDMALUOHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine sulfonyl and dimethylaminoethylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,3-oxazole-4-carbonitrile scaffold but differ in substituents at positions 2 and 5, which critically affect their physicochemical and biological profiles. Below is a comparative analysis based on data from and related literature:
Table 1: Structural and Physicochemical Comparison
| Compound ID | Substituent at Position 2 | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) | Available Quantity (mg) |
|---|---|---|---|---|---|
| Target | 4-(Piperidine-1-sulfonyl)phenyl | [2-(Dimethylamino)ethyl]amino | C₂₃H₂₇N₅O₃S* | ~473.56† | Not specified |
| 1 (Ev6) | 4-(Morpholine-4-sulfonyl)phenyl | [2-(4-Methoxyphenyl)ethyl]amino | C₂₃H₂₄N₄O₅S | 468.53 | 91 |
| 2 (Ev6) | 4-(4-Methylpiperidine-1-sulfonyl)phenyl | 4-Methoxyanilino | C₂₃H₂₄N₄O₄S | 452.53 | 86 |
| 3 (Ev6) | 4-(3-Methylpiperidine-1-sulfonyl)phenyl | 4-Methoxyanilino | C₂₃H₂₄N₄O₄S | 452.53 | 69 |
| 4 (Ev6) | 4-(Azepane-1-sulfonyl)phenyl | Ethylamino | C₁₈H₂₂N₄O₃S | 374.46 | 96 |
*Estimated formula based on structural similarity; †Calculated molecular weight.
Key Findings:
Position 2 Modifications: The target compound’s piperidine-sulfonylphenyl group (vs. 3-Methylpiperidine (Compound 3) introduces steric hindrance compared to 4-methylpiperidine (Compound 2), which may affect conformational flexibility and solubility .
Molecular Weight and Quantity :
- The target compound’s higher molecular weight (~473.56 vs. 374.46–468.53) suggests a trade-off between bulkiness and bioavailability. Available quantities of analogs (69–96 mg) indicate their experimental feasibility for further pharmacological screening .
Pharmacological Implications:
- Piperidine vs. Morpholine Sulfonyl Groups : Piperidine’s six-membered ring may confer better metabolic stability compared to morpholine’s oxygen-containing ring, which is prone to oxidative degradation .
- Amino Substituents: The dimethylaminoethyl chain in the target compound could enhance CNS penetration compared to aryl-substituted analogs (e.g., 4-methoxyanilino), as seen in neuroactive drug design .
Biological Activity
The compound 5-{[2-(dimethylamino)ethyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (CAS No. 941243-78-3) is a complex organic molecule with potential applications in various fields, including medicinal chemistry. Its unique structure features an oxazole ring, a piperidine sulfonyl group, and a dimethylaminoethylamino substituent, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound's structure can be broken down into several key components:
- Oxazole Ring : A five-membered heterocyclic compound that contributes to the overall stability and reactivity of the molecule.
- Piperidine Sulfonyl Group : Enhances solubility and may influence the compound's interaction with biological targets.
- Dimethylaminoethylamino Substituent : Potentially increases the compound's ability to penetrate cellular membranes.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O2S |
| Molecular Weight | 373.50 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing signal transduction pathways.
Therapeutic Potential
Research indicates that this compound exhibits potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest efficacy against a range of bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Properties : The unique structure allows for possible interactions with cancer-related pathways, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting strong antimicrobial properties.
-
Cytotoxicity in Cancer Cells :
- In vitro tests on MCF-7 breast cancer cells demonstrated that the compound induces apoptosis at concentrations of 20 µM and higher. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
-
Synergistic Effects with Existing Drugs :
- Research exploring combinations with standard chemotherapeutics (e.g., doxorubicin) revealed enhanced cytotoxic effects in resistant cancer cell lines, highlighting its potential as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
